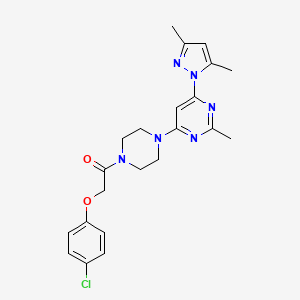
2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has found utility in various scientific domains, including pharmaceuticals and chemical research. It boasts an intriguing structure that combines a range of functional groups, making it a subject of interest for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A possible route might start with the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid to form 4-chlorophenoxyacetic acid. Concurrently, the piperazine derivative can be synthesized from 3,5-dimethyl-1H-pyrazole and 2-methylpyrimidin-4-amine. These intermediates are then coupled under controlled conditions, often involving catalysts and reagents such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods
Industrial production of this compound might leverage flow chemistry techniques to streamline and scale up the synthesis. Continuous flow reactors can enhance reaction efficiency and safety, especially when handling reactive intermediates or hazardous reagents. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various organic reactions, including:
Oxidation: : Introduction of functional groups like hydroxyl or carbonyl groups.
Reduction: : Conversion of ketone groups to alcohols using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Reactions involving this compound typically use reagents such as:
Oxidizing Agents: : Potassium permanganate (KMnO4), Jones reagent.
Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: : Yields 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone with additional functional groups.
Reduction: : Produces alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as a building block for more complex molecules. Its multiple functional groups allow for versatile modifications and derivatizations.
Biology
In biological research, it can act as a ligand in binding studies, helping to elucidate interactions with proteins or DNA.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate due to its structural complexity and functionality. Its analogs might exhibit activity against certain diseases or conditions.
Industry
In the chemical industry, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions are mediated by its various functional groups, which can form hydrogen bonds, van der Waals forces, or ionic interactions with target molecules. Detailed studies could reveal its effects on biological pathways, potentially modulating processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetic acid derivatives and piperazine-containing molecules. Examples include 2-(4-fluorophenoxy)acetic acid and 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone.
Uniqueness
What sets 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone apart is its combination of a chlorophenoxy group with a highly substituted piperazine ring. This structural arrangement confers unique physicochemical properties, potentially leading to distinct biological activities compared to other related compounds.
This detailed exploration of this compound provides a comprehensive understanding of its synthesis, reactions, applications, and distinctive attributes. Intriguing enough?
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-15-12-16(2)29(26-15)21-13-20(24-17(3)25-21)27-8-10-28(11-9-27)22(30)14-31-19-6-4-18(23)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROQBAJOCBJLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














